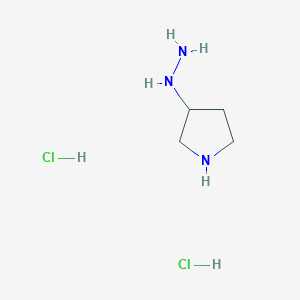

1-(吡咯烷-3-基)肼二盐酸盐

描述

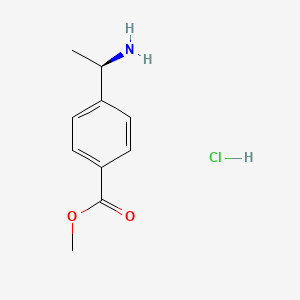

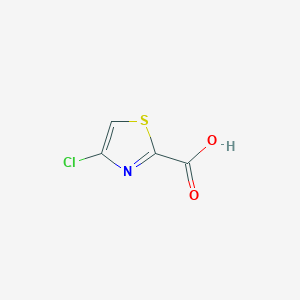

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug discovery to material synthesis, owing to its unique properties and reactivity. The formula of this compound is C4H13Cl2N3 and its molecular weight is 174.07 g/mol .

Synthesis Analysis

The synthesis of compounds similar to 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride involves the reaction of 2 mols of 1-aryl-3-(pyrrolidine-1-yl)-1-propanone hydrochlorides with 1 mol of hydrazine hydrate . This reaction leads to the formation of N,N’-Bis[1-aryl-3-pyrrolidine-1-yl)propylidene]hydrazine dihydrochlorides .Molecular Structure Analysis

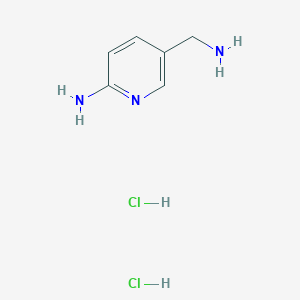

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .科学研究应用

细胞毒性和癌症研究

1-(吡咯烷-3-基)肼二盐酸盐衍生物因其细胞毒性作用而被探索。含有该部分的化合物对人肝癌 (Huh7) 和乳腺癌 (T47D) 细胞系显示出显着的细胞毒性,表明在癌症治疗中的潜在应用。例如,某些衍生物对 Huh7 细胞系的细胞毒性强于参考化合物 5-FU。有人提出,它们的 عمل机制可能涉及线粒体呼吸的抑制,从而导致它们的细胞毒性作用 (Kucukoglu 等人,2018 年)。

新型化合物的合成

该化学物质已被用于合成具有潜在生物活性的新型化合物。例如,其衍生物已被合成和表征,为各种应用开发新的化学实体做出了贡献 (Glotova 等人,2013 年)。

与过渡金属的络合物形成

衍生自 1-(吡咯烷-3-基)肼二盐酸盐的化合物已被用于与锰、锌和铜等过渡金属合成单核络合物。这些配合物已通过各种物理化学和光谱方法表征,揭示了它们的分子结构和潜在应用 (Diop 等人,2019 年)。

抗菌和抗病毒研究

该化学物质的一些衍生物已被评估其抗菌和抗病毒活性。这包括对其对黄热病毒等特定病原体的作用的研究,表明了潜在的治疗应用 (Moskalenko 等人,2021 年)。

传感器开发

1-(吡咯烷-3-基)肼二盐酸盐的衍生物已被用于化学传感器的开发。例如,一项研究集中于使用这些衍生物创建 pH 传感器,展示了该化学物质在传感器技术中的多功能性 (Jiang 等人,2015 年)。

酶抑制研究

已经使用衍生自 1-(吡咯烷-3-基)肼二盐酸盐的腙化合物对碳酸酐酶和乙酰胆碱酯酶等酶的抑制进行了研究。这表明在治疗青光眼、癫痫、肥胖症、癌症和阿尔茨海默病等疾病中具有潜在应用 (Kucukoglu 等人,2019 年)。

作用机制

While the specific mechanism of action for 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride is not explicitly mentioned in the search results, it’s worth noting that compounds with a pyrrolidine ring have been found to have various biological activities . For instance, some compounds have shown cytotoxic activities towards human hepatoma (Huh7) and breast cancer (T47D) cell lines .

安全和危害

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

While the specific future directions for 1-(Pyrrolidin-3-yl)hydrazine dihydrochloride are not explicitly mentioned in the search results, it’s clear that compounds with a pyrrolidine ring continue to be of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring, makes these compounds promising candidates for the development of new drugs .

属性

IUPAC Name |

pyrrolidin-3-ylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.2ClH/c5-7-4-1-2-6-3-4;;/h4,6-7H,1-3,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBXCTHFNZCZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrrolidin-3-yl)hydrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)